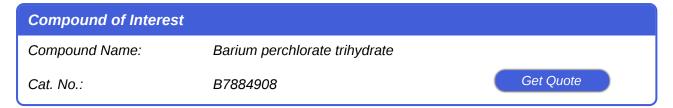


Unveiling the Crystal Architecture of Barium Perchlorate Trihydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **barium perchlorate trihydrate** (Ba(ClO₄)₂·3H₂O), a compound of interest due to its properties as a strong oxidizing agent and its applications in various chemical syntheses. This document summarizes the critical crystallographic data, details the experimental protocols for its characterization, and presents a logical workflow for its structural analysis, offering a comprehensive resource for professionals in research and development.

Crystallographic Data Summary

The crystal structure of **barium perchlorate trihydrate** has been meticulously determined using single-crystal X-ray diffraction. The key quantitative data from this analysis are presented below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Parameters[1]



Parameter	Value
Empirical Formula	Ba(ClO ₄) ₂ ·3H ₂ O
Formula Weight	390.28
Crystal System	Hexagonal
Space Group	P6 ₃ /m
a (Å)	7.277 (2)
c (Å)	9.656 (1)
Volume (ų)	442.9 (1)
Z	2
Temperature (K)	295
Calculated Density (g/cm³)	2.93
Radiation (Å)	Μο Κα (0.71069)
Absorption Coefficient (cm ⁻¹)	52.60
F(000)	368
Reflections Collected	456 (unique)
Final R index	0.023

Table 2: Selected Bond Lengths (Å)[1][2]

Bond	Length (Å)
Ba-O(2) (perchlorate)	3.026 (2)
Ba-O(3) (water)	2.919 (1)
Average CI-O	1.433 (6)

Table 3: Coordination and Hydrogen Bonding Details[1] [2]



Feature	Description
Ba ²⁺ Coordination Geometry	Distorted Icosahedral
Ba ²⁺ Coordination Number	12 (6 water oxygens, 6 perchlorate oxygens)
Perchlorate Ion Geometry	Nearly regular tetrahedral
Hydrogen Bonding Network	Each perchlorate ion is hydrogen-bonded to nine water molecules. Each water molecule is hydrogen-bonded to six perchlorate ions.

Experimental Protocols

The definitive structural analysis of **barium perchlorate trihydrate** was achieved through single-crystal X-ray diffraction. The general experimental methodology is outlined below.

Synthesis and Crystallization

While the primary crystallographic study does not detail the synthesis, a common method for preparing barium perchlorate hydrates involves the reaction of barium chloride with an excess of perchloric acid, followed by evaporation of the solution.[1] The trihydrate form is typically obtained through recrystallization and careful drying to a constant weight.[1]

An alternative approach for obtaining anhydrous barium perchlorate, which can subsequently be hydrated, involves the dehydration of a hydrated form (Ba(ClO₄)₂·xH₂O) by heating under vacuum. For instance, heating to 423 K (150 °C) for several hours under continuous vacuum has been used to produce the anhydrous material.[2][3][4]

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is based on the single-crystal X-ray diffraction study performed by Gallucci and Gerkin.[5]

 Crystal Selection: A suitable single crystal of barium perchlorate trihydrate was selected and mounted.



- Data Collection: X-ray diffraction data were collected at 295 K using a diffractometer with Molybdenum Kα radiation (λ = 0.71069 Å).
- Data Reduction: The collected diffraction intensities were processed to yield a set of unique reflections.
- Structure Solution and Refinement: The crystal structure was solved and refined. The final
 refinement of the structural model, including the positions of hydrogen atoms, was performed
 using least-squares methods, resulting in a final R-factor of 0.023 for 456 unique reflections.
 [5]

Visualized Experimental Workflow

The logical flow from material synthesis to final structural analysis is crucial for understanding the process of crystallographic determination. The following diagram illustrates this workflow.



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